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5-Methoxy-3-nitro-2H-1-benzopyran-2-one

Cat. No.: B14403722
CAS No.: 88184-86-5
M. Wt: 221.17 g/mol
InChI Key: XQDBMOLTPZGPFT-UHFFFAOYSA-N
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Description

The focused investigation of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one is rooted in the well-established importance of its core structure, the benzopyran-2-one, or coumarin (B35378), scaffold. The strategic placement of methoxy (B1213986) and nitro groups on this scaffold presents a compelling case for its study, suggesting a molecule with potentially unique electronic and biological profiles.

The benzopyran-2-one, commonly known as the coumarin scaffold, is a prominent structural motif found in a plethora of natural products and synthetic compounds. researchgate.net Its prevalence stems from the diverse range of biological activities and intriguing photophysical properties associated with this heterocyclic system. nih.govmdpi.com

In the realm of medicinal chemistry , coumarin derivatives have demonstrated a wide spectrum of pharmacological effects. nih.gov These include anticoagulant, antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. chemmethod.com The versatility of the coumarin scaffold allows for extensive functionalization, enabling the fine-tuning of its biological properties to target specific enzymes and receptors within living organisms. nih.gov The inherent bioactivity of the coumarin nucleus makes it a "privileged scaffold" in drug discovery, serving as a foundational structure for the development of novel therapeutic agents. nih.gov

In materials chemistry , the coumarin scaffold is highly valued for its unique photophysical properties. Many coumarin derivatives are known for their strong fluorescence, making them useful as fluorescent probes, sensors, and dyes. nih.gov Their application extends to optical brighteners and components in laser dyes. ijaresm.com The electronic properties of the coumarin system can be modulated by the introduction of various substituents, allowing for the design of materials with specific absorption and emission characteristics.

Application Area Significance of the Coumarin Scaffold Key Properties
Medicinal Chemistry Privileged scaffold for drug discovery. Wide range of biological activities (anticoagulant, antimicrobial, anticancer, etc.).
Materials Chemistry Core structure for photofunctional materials. Strong fluorescence, tunable photophysical properties.

The synthetic exploration of coumarin derivatives dates back to the 19th century. The introduction of nitro and methoxy groups onto the coumarin scaffold has been a long-standing strategy to modulate its chemical and biological properties.

Nitrated coumarins have been of interest due to the strong electron-withdrawing nature of the nitro group, which significantly influences the electronic distribution within the molecule. The synthesis of nitrocoumarins is typically achieved through the nitration of a pre-existing coumarin derivative using nitrating agents like a mixture of nitric acid and sulfuric acid. chemmethod.comresearchgate.net The position of nitration is dependent on the reaction conditions and the substitution pattern of the starting coumarin. researchgate.net Historically, nitrated coumarins have been investigated for their potential as intermediates in the synthesis of other derivatives, such as amino-coumarins, and for their own biological activities, including antimicrobial and anticancer properties. frontiersin.orgasrjetsjournal.org

Methoxylated coumarins , on the other hand, are characterized by the presence of an electron-donating methoxy group. Many naturally occurring coumarins are methoxylated, and these compounds often exhibit significant biological activities. nih.gov The synthesis of methoxylated coumarins can be achieved through various methods, including the Pechmann condensation of a methoxy-substituted phenol (B47542) with a β-ketoester. mdpi.com The presence of the methoxy group can enhance the lipophilicity and bioavailability of the coumarin derivative, often leading to improved pharmacological profiles. nih.gov Early applications of methoxylated coumarins were often related to their natural product origins and their use in traditional medicine. ijaresm.com

The combination of both nitro and methoxy groups on the coumarin scaffold represents a more modern approach to fine-tune the properties of these molecules, creating a push-pull electronic system that can lead to unique photophysical and biological characteristics.

The specific academic investigation of this compound is driven by the desire to explore the synergistic effects of the methoxy and nitro substituents on the coumarin core. This particular substitution pattern is not as extensively studied as other derivatives, presenting a clear research gap and several emerging opportunities.

Addressing Research Gaps:

Unique Electronic Profile: The presence of an electron-donating group (methoxy at the 5-position) and a strong electron-withdrawing group (nitro at the 3-position) creates a "push-pull" system. This arrangement is expected to significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to interesting and predictable photophysical properties, such as solvatochromism and enhanced fluorescence quantum yields.

Modulated Biological Activity: The biological activity of coumarins is highly dependent on their substitution pattern. The combination of a methoxy group, which can enhance bioavailability, and a nitro group, which can participate in various biological interactions, may lead to novel or enhanced pharmacological effects. Investigating this specific isomer will contribute to a more comprehensive understanding of the structure-activity relationships (SAR) of coumarin derivatives. nih.gov

Emerging Opportunities:

Development of Novel Probes and Sensors: The anticipated unique photophysical properties of this compound make it a promising candidate for the development of novel fluorescent probes and sensors. Its response to changes in the local environment could be harnessed for applications in bioimaging and chemical sensing.

Exploration of New Therapeutic Agents: The potential for unique biological activity warrants the investigation of this compound as a lead for the development of new therapeutic agents. Its specific substitution pattern may allow it to interact with biological targets in a novel way, potentially leading to new treatments for a variety of diseases.

The focused study of this compound is therefore a logical progression in the field of coumarin chemistry, aiming to fill existing knowledge gaps and uncover new opportunities for the application of this versatile scaffold.

Detailed Research Findings

While specific, in-depth research focused solely on this compound is limited in publicly available literature, its properties and potential can be inferred from the extensive research on related nitrated and methoxylated coumarin derivatives. The following data is compiled based on the known effects of these functional groups on the coumarin scaffold.

Physicochemical Properties of this compound
Property Value Source
Molecular Formula C10H7NO5 PubChem
Molecular Weight 221.17 g/mol PubChem
Appearance Likely a crystalline solid Inferred from related compounds
Solubility Expected to be soluble in common organic solvents Inferred from related compounds
Predicted Spectroscopic Data
Spectroscopic Technique Expected Characteristics
UV-Vis Spectroscopy Absorption maxima influenced by the push-pull system of the methoxy and nitro groups, likely showing solvatochromic shifts.
Fluorescence Spectroscopy Potential for fluorescence, with emission wavelength and quantum yield dependent on solvent polarity due to intramolecular charge transfer.
¹H NMR Spectroscopy Characteristic signals for the aromatic protons of the coumarin core, a singlet for the methoxy group, and a downfield shift for the proton at the 4-position due to the adjacent nitro group.
¹³C NMR Spectroscopy Resonances corresponding to the carbon atoms of the coumarin scaffold, with the carbon bearing the nitro group shifted downfield and the carbon bearing the methoxy group shifted upfield.
Infrared (IR) Spectroscopy Characteristic absorption bands for the lactone carbonyl group, the nitro group (symmetric and asymmetric stretching), and the C-O stretching of the methoxy group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO5 B14403722 5-Methoxy-3-nitro-2H-1-benzopyran-2-one CAS No. 88184-86-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88184-86-5

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

5-methoxy-3-nitrochromen-2-one

InChI

InChI=1S/C10H7NO5/c1-15-8-3-2-4-9-6(8)5-7(11(13)14)10(12)16-9/h2-5H,1H3

InChI Key

XQDBMOLTPZGPFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 3 Nitro 2h 1 Benzopyran 2 One and Precursor Design

Traditional Synthetic Routes to the 2H-1-Benzopyran-2-one Core with 5-Methoxy and 3-Nitro Substitutions

The classical approaches to constructing the coumarin (B35378) framework, such as the Knoevenagel and Pechmann condensations, remain fundamental in the synthesis of derivatives like 5-Methoxy-3-nitro-2H-1-benzopyran-2-one. These methods involve the formation of the heterocyclic ring from acyclic precursors.

Knoevenagel Condensation Approaches Involving Salicylaldehyde (B1680747) Derivatives

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation and is widely used in coumarin synthesis. wikipedia.org The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For the synthesis of this compound, a key precursor is a salicylaldehyde derivative bearing the required methoxy (B1213986) and nitro substituents.

A direct approach involves the use of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde . This precursor already contains the necessary substitution pattern on the aromatic ring. The Knoevenagel condensation of this aldehyde with an active methylene compound, such as diethyl malonate or ethyl cyanoacetate, in the presence of a base like piperidine (B6355638) or triethylamine, would lead to the formation of the coumarin ring with the nitro group at the 3-position. The general mechanism involves the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde. A subsequent dehydration reaction then yields the α,β-unsaturated product, which in the case of an o-hydroxybenzaldehyde, undergoes an intramolecular cyclization (lactonization) to form the coumarin ring. purechemistry.orgyoutube.com

The synthesis of the precursor, 2-hydroxy-5-methoxy-3-nitrobenzaldehyde, is a critical step. This can be achieved through the nitration of 2-hydroxy-5-methoxybenzaldehyde.

Table 1: Knoevenagel Condensation for this compound

Starting Material (Aldehyde) Reagent (Active Methylene Compound) Catalyst Product
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Diethyl malonate Piperidine This compound
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde Ethyl nitroacetate (B1208598) Triethylamine This compound

Pechmann Condensation Strategies and Catalytic Variants for Coumarin Synthesis

The Pechmann condensation is another cornerstone of coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. wikipedia.org To synthesize this compound via this route, 3-methoxyphenol (B1666288) would serve as the phenolic starting material.

The choice of the β-ketoester is crucial for introducing the nitro group at the 3-position. A suitable reactant would be a nitro-substituted β-ketoester, such as ethyl 2-nitro-3-oxobutanoate . The condensation is typically catalyzed by strong acids like sulfuric acid, although a variety of other catalysts have been employed to improve yields and reaction conditions. nih.govrsc.orgnih.gov The mechanism involves an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the coumarin. wikipedia.org

Alternatively, one could first synthesize 5-methoxy-2H-1-benzopyran-2-one via the Pechmann condensation of 3-methoxyphenol with ethyl acetoacetate, followed by a separate nitration step to introduce the nitro group at the 3-position. clockss.org

Table 2: Pechmann Condensation Approaches

Phenol β-Ketoester Catalyst Intermediate/Product
3-Methoxyphenol Ethyl acetoacetate Sulfuric Acid 5-Methoxy-2H-1-benzopyran-2-one
5-Methoxy-2H-1-benzopyran-2-one Nitrating agent (e.g., HNO₃/H₂SO₄) - This compound
3-Methoxyphenol Ethyl 2-nitro-3-oxobutanoate Lewis Acid (e.g., ZnCl₂) This compound

Alternative Cyclization and Ring-Closing Methods for Benzopyran-2-one Formation

Other cyclization methods can also be envisioned for the formation of the benzopyran-2-one core. One such approach is the Perkin reaction, although it is more commonly used for the synthesis of coumarin-3-carboxylic acids. Another possibility involves intramolecular Wittig-type reactions or ring-closing metathesis of appropriately substituted precursors. However, for the specific substitution pattern of this compound, the Knoevenagel and Pechmann reactions remain the most direct and widely applicable traditional methods.

Advanced and Sustainable Synthetic Strategies for this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches are also applicable to the synthesis of coumarin derivatives.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, such as the use of less hazardous solvents, renewable starting materials, and catalytic reagents, can be incorporated into the synthesis of this compound. For instance, the use of solid acid catalysts in Pechmann condensations can circumvent the need for strong, corrosive acids like sulfuric acid. rsc.orgnih.gov Similarly, carrying out Knoevenagel condensations in aqueous media or under solvent-free conditions reduces the reliance on volatile organic solvents.

Microwave-Assisted and Ultrasonic-Promoted Reaction Methodologies

The use of non-conventional energy sources like microwave irradiation and ultrasound has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products. nih.govnih.govresearchgate.net

Microwave-assisted synthesis has been successfully applied to both Knoevenagel and Pechmann condensations for the preparation of coumarins. nih.govnih.govresearchgate.net The rapid heating and localized superheating effects of microwaves can dramatically reduce reaction times from hours to minutes. A microwave-assisted Knoevenagel condensation of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde with an active methylene compound would be a highly efficient route to the target molecule.

Ultrasonic-promoted reactions utilize the phenomenon of acoustic cavitation to enhance chemical reactivity. scirp.orgnih.govnih.gov Ultrasound has been shown to promote Pechmann condensations, leading to improved yields and shorter reaction times, often at ambient temperature. nih.gov The application of ultrasound to the condensation of 3-methoxyphenol with a suitable β-ketoester could provide a greener and more efficient pathway to the 5-methoxycoumarin (B3053168) core, which could then be nitrated.

Table 3: Comparison of Conventional and Advanced Synthesis Methods

Method Typical Conditions Advantages
Conventional Heating Refluxing in organic solvents for several hours Well-established procedures
Microwave-Assisted Solvent-free or in small amounts of high-boiling solvents, minutes Rapid reaction times, higher yields, cleaner reactions
Ultrasonic-Promoted Often at room temperature, shorter reaction times than conventional Milder reaction conditions, improved yields

Flow Chemistry Techniques for Enhanced Reaction Control and Yield

The synthesis of complex organic molecules like this compound is increasingly benefiting from the adoption of continuous flow chemistry and microreactor technology. beilstein-journals.orgrsc.org These techniques offer significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved product yield and purity. chimia.chflinders.edu.au

Flow chemistry involves continuously pumping reactants through a network of tubes or microchannels, where they mix and react. uc.pt The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer. chimia.chscispace.com This precise temperature control is crucial for managing highly exothermic reactions, such as nitrations, thereby preventing the formation of undesired byproducts and ensuring a safer process. scitube.io Similarly, rapid and efficient mixing prevents the buildup of localized concentration gradients, leading to more uniform product formation. chimia.ch

The modular nature of flow systems also allows for the "telescoping" of multiple reaction steps into a single, continuous sequence without the need for isolating and purifying intermediates. flinders.edu.aunih.gov This approach significantly reduces reaction time, solvent usage, and waste generation, aligning with the principles of green chemistry. beilstein-journals.org While specific literature on the flow synthesis of this compound is not prevalent, the well-documented success in synthesizing other heterocyclic compounds and active pharmaceutical ingredients (APIs) demonstrates the strong potential of this technology to improve the efficiency, safety, and scalability of its production. scitube.ioresearchgate.net

Table 1: Advantages of Flow Chemistry in Synthesis
FeatureAdvantage in Synthesizing this compound
Enhanced Heat Transfer Superior control over exothermic nitration steps, reducing byproduct formation.
Efficient Mass Transfer Rapid and homogenous mixing of reactants, leading to higher selectivity and yields.
Precise Reaction Control Fine-tuning of parameters like temperature, pressure, and residence time for optimal outcomes.
Improved Safety Small reaction volumes minimize risks associated with hazardous reagents and unstable intermediates. scitube.io
Scalability Easier and more reliable scale-up from laboratory to production by extending operation time rather than increasing reactor volume. flinders.edu.au
Process Automation Allows for automated, continuous production with in-line analysis for real-time monitoring and optimization.

Post-Synthetic Functionalization and Derivatization of the this compound Framework

Chemical Transformations of the Nitro Group (e.g., Reduction, Cyclization)

The nitro group at the C-3 position of the benzopyranone framework is a versatile functional handle for a wide array of chemical transformations, most notably reduction and participation in cyclization reactions.

Reduction of the Nitro Group: The reduction of the aromatic nitro group is a fundamental transformation that typically yields the corresponding primary amine, 3-amino-5-methoxy-2H-1-benzopyran-2-one. This conversion can be achieved using various established methods. wikipedia.org Catalytic hydrogenation is a common and efficient approach, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com

Alternatively, metal-based reductions in acidic media are widely used. Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid or acetic acid provide a mild and effective means of reduction. commonorganicchemistry.comorganic-chemistry.org These methods are often chemoselective, leaving other functional groups, such as the ester within the lactone ring, intact. researchgate.net The choice of reagent can be critical to avoid unwanted side reactions. For instance, potent reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for reducing aromatic nitro compounds to amines as they tend to produce azo compounds instead. commonorganicchemistry.com

Under controlled conditions, the nitro group can be partially reduced to the corresponding N-phenylhydroxylamine derivative using reagents like zinc dust with ammonium chloride. wikipedia.orgmdpi.com

Table 2: Common Reagents for Nitro Group Reduction
Reagent SystemProductNotes
H₂, Pd/C or Raney NickelPrimary AmineStandard catalytic hydrogenation; can affect other reducible groups. commonorganicchemistry.com
Fe / HCl or CH₃COOHPrimary AmineClassical, cost-effective method (Béchamp reduction). commonorganicchemistry.com
Zn / HCl or CH₃COOHPrimary AmineProvides mild reduction conditions. commonorganicchemistry.com
SnCl₂ / HClPrimary AmineStannous chloride is a common laboratory-scale reagent. wikipedia.org
Na₂S₂O₄ (Sodium Dithionite)Primary AmineUseful under neutral or basic conditions.
Zn / NH₄ClHydroxylamine (B1172632)Allows for partial reduction of the nitro group. wikipedia.org

Cyclization Reactions: The 3-nitrocoumarin (B1224882) scaffold serves as a precursor for the synthesis of more complex, fused heterocyclic systems. The strongly electron-withdrawing nature of the nitro group activates the C4 position for nucleophilic attack. Following reduction of the nitro group to an amine, the resulting 3-aminocoumarin can undergo intramolecular cyclization or condensation with other reagents to form fused rings. For instance, reductive intramolecular cyclization of derivatives prepared from 4-chloro-3-nitrocoumarin can lead to the formation of pyrrolocoumarin ring systems. rsc.orgmdpi.com These fused heterocycles are of significant interest in medicinal chemistry.

Modifications of the Methoxy Moiety and Ethers

The 5-methoxy group is a key feature of the molecule, influencing its electronic properties and solubility. This group can be chemically modified, primarily through ether cleavage, to yield the corresponding phenol.

The cleavage of aryl methyl ethers is a standard transformation in organic synthesis, typically achieved by treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). chemistrysteps.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2-type displacement, releasing the methyl halide and the 5-hydroxyphenolic product. chemistrysteps.comlibretexts.org

Due to the stability of the sp²-hybridized carbon-oxygen bond of the aromatic ring, the nucleophilic attack occurs exclusively at the methyl group, ensuring that the reaction yields 5-hydroxy-3-nitro-2H-1-benzopyran-2-one and a methyl halide, rather than an aryl halide and methanol. libretexts.org Other reagents, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers under milder, aprotic conditions.

The resulting 5-hydroxy group can then serve as a point for further derivatization, such as acylation or alkylation, to introduce different ether or ester functionalities, thereby modulating the molecule's biological or physical properties.

Regioselective Electrophilic and Nucleophilic Substitutions on the Benzene (B151609) Ring

Further functionalization of the this compound framework can be achieved through substitution reactions on the benzene ring. The regiochemical outcome of these reactions is dictated by the electronic effects of the existing substituents: the electron-donating 5-methoxy group and the electron-withdrawing benzopyranone ring system, which is further deactivated by the C-3 nitro group.

Electrophilic Aromatic Substitution: The 5-methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. wikipedia.org Conversely, the entire benzopyranone system, particularly with the attached nitro group, acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack. The directing influence of the potent methoxy group will dominate. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the methoxy group, which are C6 and C8 (the C10 position is part of the fused ring system). Steric hindrance may influence the ratio of substitution at the C6 versus the C8 position.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is generally difficult on electron-rich benzene rings. However, the reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.govlibretexts.org In the this compound scaffold, the pyranone ring fused to the benzene ring, along with the C3-nitro group, strongly withdraws electron density from the aromatic system. researchgate.net This deactivation makes the ring susceptible to nucleophilic attack. If a leaving group (e.g., a halogen) were present on the benzene ring, particularly at a position activated by the electron-withdrawing system (such as C6 or C8), it could potentially be displaced by a strong nucleophile. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by the electron-withdrawing groups, which delocalize the negative charge. libretexts.orgyoutube.com

Table 3: Predicted Regioselectivity of Substitutions on the Benzene Ring
Reaction TypeDirecting GroupsPredicted Position(s) of Attack
Electrophilic Substitution -OCH₃ (Activating, ortho, para-director) Benzopyranone (Deactivating)C6 and C8
Nucleophilic Substitution Benzopyranone/-NO₂ (Activating/Stabilizing) -OCH₃ (Deactivating)Dependent on the position of a leaving group; positions activated by the withdrawing system (e.g., C6, C8) are most likely.

Chemical Reactivity and Mechanistic Transformations of 5 Methoxy 3 Nitro 2h 1 Benzopyran 2 One

Photochemical Reactivity and Excited State Dynamics of the Benzopyran-2-one Ring System

The photochemistry of nitroaromatic compounds is characterized by unique and rapid deactivation pathways for their excited states. rsc.org The presence of the nitro group on the benzopyran-2-one (coumarin) scaffold introduces efficient channels for intersystem crossing from the singlet to the triplet manifold, a process that is often sub-picosecond in many nitroaromatics. rsc.org This behavior is attributed to the strong coupling between singlet and triplet states facilitated by the oxygen-centered non-bonding orbitals of the nitro group. rsc.org

Upon absorption of light, particularly UV light, molecules can undergo significant structural changes. novapublishers.commdpi.com For coumarin (B35378) derivatives, photoisomerization is a key reaction pathway, often involving the C3=C4 double bond of the α-pyrone ring. nih.govnih.gov While specific studies on 5-Methoxy-3-nitro-2H-1-benzopyran-2-one are not extensively detailed in the available literature, the general behavior of related systems suggests that excitation could lead to a temporary opening of the lactone ring or geometric isomerization.

Furthermore, nitroaromatic compounds are known to undergo photo-induced rearrangements. A prominent pathway involves the transformation of the nitro group into a nitrite (B80452) group (-ONO), which can then lead to the dissociation of nitric oxide (NO•). rsc.orgnih.gov This process often occurs from the excited triplet state and results in the formation of an aryloxy radical. nih.gov For this compound, this would hypothetically lead to the formation of a 5-methoxy-2-oxo-2H-1-benzopyran-3-yloxy radical.

Table 1: Representative Photochemical Properties of Related Nitroaromatic and Coumarin Systems

PropertyTypical Value RangeResearch Context
Photoisomerization Quantum Yield (Φ) 0.20 - 0.50Observed in various coumarin-based photoswitches. nih.govnih.gov
Excited Singlet State (S₁) Lifetime < 10 psCharacteristic of nitroaromatic compounds due to rapid intersystem crossing. rsc.orgnih.gov
Intersystem Crossing (ISC) Rate > 10¹² s⁻¹Ultrafast process typical for nitroaromatics. rsc.org
Excited Triplet State (T₁) Lifetime Nanoseconds to MicrosecondsVaries based on solvent and quenchers. rsc.orgnih.gov

The electronically excited states of this compound can be deactivated, or "quenched," by other molecules. Quenching can occur through several mechanisms, including energy transfer and electron transfer. rsc.org In triplet-state quenching, an excited molecule transfers its energy to a quencher molecule, returning to its ground state. nih.govrug.nl Molecular oxygen is an efficient triplet quencher, a process that can lead to the formation of reactive singlet oxygen. rug.nl

Electron transfer quenching is also a significant pathway, where the excited benzopyranone can either accept or donate an electron from or to a quencher molecule, depending on their respective redox potentials. rsc.org The rate of this process is governed by the free energy of the electron transfer reaction. rsc.org Given the electron-deficient nature of the nitro-substituted ring, quenching by electron donors is a probable deactivation pathway for both the singlet and triplet excited states.

Thermal Decomposition Pathways and Kinetic Analysis

The thermal stability of nitroaromatic compounds is a critical area of study, particularly for those with potential energetic properties. dtic.mil The primary and rate-determining step in the thermal decomposition of many nitroaromatics is the homolytic cleavage of the carbon-nitro (C–NO₂) bond. dtic.mil This process generates an aryl radical and nitrogen dioxide (•NO₂).

For this compound, the initial decomposition step would likely be:

C₁₀H₉NO₄ → [5-methoxy-2-oxo-2H-1-benzopyran-3-yl]• + •NO₂

Following this initiation, a complex series of secondary reactions involving the generated radicals and the parent molecule can occur, potentially leading to autocatalysis. dtic.mil The lactone ring itself can undergo thermal decomposition, for example, through decarboxylation at higher temperatures.

Kinetic analysis of such decomposition reactions can be performed using thermogravimetric analysis (TGA). Isoconversional methods, such as the Friedman or Flynn-Wall-Ozawa methods, are often employed to determine the activation energy (Ea) of the decomposition process as a function of conversion, which can reveal the complexity of the reaction mechanism. nih.gov

Table 2: Hypothetical Kinetic Parameters for Thermal Decomposition Steps

Decomposition StepPlausible Temperature Range (°C)Expected Activation Energy (Ea) (kJ/mol)Method of Analysis
Initial C-NO₂ Bond Homolysis 150 - 250150 - 180Isothermal Manometry, TGA researchgate.net
Secondary Radical Reactions > 200VariableKinetic Modeling researchgate.net
Lactone Ring Fragmentation > 300> 200TGA, Differential Scanning Calorimetry (DSC)

Electrophilic and Nucleophilic Addition Reactions: Regioselectivity and Stereoselectivity

The reactivity of the benzopyran-2-one ring towards addition reactions is heavily influenced by its substituents. The nitro group at the C3 position is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) and nucleophilic addition. mdpi.com Conversely, the methoxy (B1213986) group at the C5 position is an electron-donating group, activating the ring for electrophilic attack.

Nucleophilic addition is particularly relevant for this molecule. wikipedia.org The electron-withdrawing nitro group makes the C3=C4 double bond highly electrophilic, promoting Michael-type (1,4-conjugate) addition of nucleophiles. researchgate.net Furthermore, the aromatic portion of the molecule is activated towards nucleophilic attack, especially at positions ortho and para to the nitro group. mdpi.com The regioselectivity of such attacks—the specific position where the nucleophile adds—is determined by the combined electronic effects of the nitro, methoxy, and lactone functionalities. wikipedia.orgchemrxiv.org For instance, a strong nucleophile might attack the C4 position via conjugate addition or potentially displace a group on the aromatic ring if a suitable leaving group were present.

Electrophilic additions are less favorable due to the deactivating effect of the nitro group and the carbonyl of the lactone. However, the activating effect of the C5-methoxy group would direct any potential electrophilic attack to the C6 and C8 positions of the aromatic ring.

Redox Chemistry and Associated Transformations of the Nitro and Lactone Functionalities

The nitro and lactone groups are both readily transformed under redox conditions. The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis. masterorganicchemistry.comscispace.com It proceeds through a six-electron reduction, typically involving nitroso and hydroxylamine (B1172632) intermediates, to ultimately yield an amine. nih.gov

Nitro Group Reduction: NO₂ → NO (Nitroso) → NHOH (Hydroxylamine) → NH₂ (Amine)

This transformation can be achieved using various reagents, such as metals in acidic media (e.g., Sn, Fe, Zn with HCl) or catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni). masterorganicchemistry.com Such a reduction would convert this compound into 3-Amino-5-methoxy-2H-1-benzopyran-2-one, drastically altering the electronic properties and reactivity of the molecule.

Lactone Functionality Transformations: The ester bond within the lactone ring can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the lactone to the corresponding diol (a compound with two hydroxyl groups). The lactone can also be hydrolyzed (cleaved by water) under acidic or basic conditions to open the ring and form the corresponding carboxylic acid.

Radical Reactions and Spin Trapping Studies Involving the this compound Scaffold

As discussed in the photochemical and thermal sections, radical species are key intermediates in the reactivity of this compound. Short-lived radical intermediates, such as the aryl radical formed from C-NO₂ bond cleavage, are difficult to detect directly. wikipedia.org

Spin trapping is an analytical technique used to detect and identify such transient radicals. wikipedia.orgmdpi.com It involves using a "spin trap," a molecule that reacts with the unstable radical to form a more stable radical product, known as a spin adduct. mdpi.com This persistent spin adduct can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. ljmu.ac.uknih.gov

Commonly used spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl N-tert-butylnitrone (PBN). mdpi.com A hypothetical spin trapping experiment to study the photolysis of this compound could identify the [5-methoxy-2-oxo-2H-1-benzopyran-3-yl]• radical. The resulting spin adduct would produce a characteristic EPR spectrum, with hyperfine coupling constants providing structural information about the trapped radical. mdpi.com This technique would be invaluable for confirming the mechanistic pathways of decomposition and photoreactivity. nih.gov

Advanced Computational and Theoretical Investigations of 5 Methoxy 3 Nitro 2h 1 Benzopyran 2 One

Density Functional Theory (DFT) Studies on Molecular Geometry, Conformation, and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a reliable balance between accuracy and computational cost for determining the electronic structure and properties of molecules. epstem.net DFT calculations are employed to find the optimized, lowest-energy geometry of the molecule. For 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, the benzopyran-2-one (coumarin) core is expected to be largely planar. The primary conformational flexibility would arise from the rotation of the methoxy (B1213986) (-OCH3) and nitro (-NO2) groups relative to the main ring structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. biointerfaceresearch.com

For this compound, the HOMO is expected to be delocalized over the electron-rich benzopyran ring system, with significant contributions from the electron-donating methoxy group. biointerfaceresearch.com Conversely, the LUMO is anticipated to be primarily localized on the electron-deficient α-pyrone ring and the strongly electron-withdrawing nitro group. researchgate.net The combined effect of the donating methoxy group raising the HOMO energy and the withdrawing nitro group lowering the LUMO energy would likely result in a relatively small energy gap, indicating a molecule that is kinetically reactive and susceptible to electronic transitions. biointerfaceresearch.com

Table 1: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical values based on typical DFT calculations for similar nitro-aromatic and coumarin (B35378) compounds.

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital
ELUMO-3.20Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)3.65Indicator of chemical reactivity and stability

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. researchgate.net It illustrates regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).

In the case of this compound, the EPS map would be expected to show:

Negative Potential: Concentrated around the highly electronegative oxygen atoms of the carbonyl (C=O) and nitro (NO2) groups. These regions are the most likely sites for electrophilic attack.

Positive Potential: Located around the hydrogen atoms of the aromatic ring.

Electron Density Modulation: The electron-donating methoxy group would increase the electron density on the attached benzene (B151609) ring, while the nitro group would significantly decrease electron density in its vicinity. This polarization is critical for understanding intermolecular interactions. researchgate.net

Mulliken atomic charge analysis further quantifies this charge distribution, assigning partial charges to each atom in the molecule.

Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms This table presents illustrative partial charges calculated via DFT, demonstrating expected charge distribution.

AtomElementExpected Partial Charge (a.u.)
O (carbonyl)Oxygen-0.55
O (nitro)Oxygen-0.48
N (nitro)Nitrogen+0.60
C (carbonyl)Carbon+0.50
O (methoxy)Oxygen-0.45

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

DFT calculations can accurately predict various spectroscopic properties, providing theoretical spectra that can be compared with experimental data for structural validation. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies. For this molecule, characteristic peaks would be predicted for the carbonyl (C=O) stretch, the symmetric and asymmetric stretches of the nitro (NO2) group, the aromatic C=C stretches, and the C-O-C ether linkages. superfri.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict 1H and 13C NMR chemical shifts with good accuracy. epstem.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The extended π-conjugated system of the coumarin core, combined with the influence of the methoxy and nitro groups, would likely lead to significant absorption in the near-UV or visible region. nih.gov

Table 3: Predicted vs. Typical Spectroscopic Data This table shows hypothetical DFT-predicted values alongside typical experimental ranges for the key functional groups.

SpectroscopyParameterPredicted ValueTypical Experimental Range
IRν(C=O)1725 cm⁻¹1700-1750 cm⁻¹
IRν(NO₂) asymmetric1540 cm⁻¹1520-1560 cm⁻¹
¹³C NMRδ(C=O)162 ppm160-165 ppm
UV-Visλmax350 nm320-380 nm

Quantum Chemical Calculations for Reaction Mechanisms, Transition States, and Energy Barriers

Quantum chemical methods are indispensable for exploring potential chemical reactions at a molecular level. By mapping the potential energy surface, researchers can identify reaction pathways, locate transition state structures, and calculate the activation energy barriers that govern reaction rates. mdpi.com

For this compound, a plausible reaction to study would be the nucleophilic aromatic substitution on the benzene ring or the reduction of the nitro group. DFT calculations could be used to model the entire reaction coordinate, calculating the relative energies of the reactants, intermediates, transition states, and products. mdpi.com Such studies would reveal whether a proposed reaction is thermodynamically favorable (negative Gibbs free energy of reaction) and kinetically accessible (a reasonably low activation energy barrier).

Molecular Dynamics Simulations for Conformational Analysis, Solvent Effects, and Intermolecular Interactions

While DFT provides a static, zero-kelvin view of a molecule, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time at a given temperature. nih.gov MD simulations are particularly useful for conformational analysis and for studying how a solute molecule interacts with its solvent environment. researchgate.net

Conformational Analysis: MD simulations can explore the rotational freedom of the methoxy and nitro side chains, revealing the most stable conformations and the energy barriers between them.

Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water), MD can model how solvent molecules arrange themselves around the solute. Radial Distribution Functions (RDFs) can be calculated to quantify interactions, such as hydrogen bonding between water and the oxygen atoms of the nitro and carbonyl groups. researchgate.net This provides insight into the molecule's solubility and hydration shell structure.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Based on Electronic and Steric Parameters

QSAR and QSPR models are statistical methods that aim to correlate a molecule's structural features with its biological activity or physicochemical properties, respectively. These models rely on molecular descriptors calculated from the compound's structure. Quantum chemical calculations are a primary source for generating these descriptors.

For this compound, DFT can provide a range of electronic and steric descriptors that would be critical for any QSAR/QSPR study.

Table 4: Key Molecular Descriptors for QSAR/QSPR Modeling This table lists important descriptors derivable from DFT calculations that are commonly used to build predictive models.

Descriptor TypeParameterSignificance
Electronic HOMO/LUMO EnergiesRelates to electron-donating/accepting ability
Dipole MomentMeasures molecular polarity and influences interactions
Atomic ChargesIdentifies sites for electrostatic interactions
Electrostatic PotentialMaps regions for nucleophilic/electrophilic attack
Steric Molecular VolumeRelates to size and fit in a binding site
Surface AreaInfluences solubility and interactions

These descriptors could then be used to build a mathematical model that predicts, for instance, the compound's potential as an enzyme inhibitor or its toxicity, based on data from a series of related molecules.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Advanced computational chemistry provides powerful tools for visualizing and understanding the subtle forces that govern molecular structure and interactions. Among these, Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses are pivotal for elucidating the nature and strength of non-covalent interactions within and between molecules. While specific NCI and RDG analyses for this compound are not available in the reviewed scientific literature, this section outlines the theoretical basis of these methods and discusses the potential interactions that could be characterized for this specific compound.

The NCI analysis is a method based on the electron density (ρ) and its derivatives. scielo.org.mx It helps in identifying and visualizing a wide range of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. scielo.org.mx The analysis is often presented through RDG plots, which graph the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). scielo.org.mx

In these plots, different types of interactions correspond to distinct spikes in the low-density, low-gradient region. The sign of λ₂ distinguishes between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions. Typically:

Strong, attractive interactions like hydrogen bonds appear at negative values of sign(λ₂)ρ.

Weak, attractive van der Waals interactions are found around sign(λ₂)ρ ≈ 0.

Strong, repulsive interactions, such as steric clashes, are located at positive values of sign(λ₂)ρ.

For the this compound molecule, an RDG analysis would be expected to reveal several key intramolecular interactions. These would likely include weak van der Waals forces within the benzopyran ring system and potential steric interactions involving the methoxy and nitro functional groups. The visualization of these interactions is typically rendered as colored isosurfaces on the molecular structure, where different colors signify the type of interaction. For instance, blue is often used for strong attractive interactions, green for weak van der Waals forces, and red for repulsive steric clashes.

A hypothetical RDG analysis would provide quantitative data on these interactions. The table below illustrates the kind of data that would be generated from such an analysis for the intramolecular interactions within this compound.

Table 1: Illustrative RDG Analysis Data for Intramolecular Interactions in this compound

This table is a hypothetical representation of the data that would be obtained from an RDG analysis to illustrate the types of interactions. Specific values would require dedicated quantum chemical calculations.

Interaction Regionsign(λ₂)ρ (a.u.)Interaction Type
Between methoxy group and aromatic ring~ -0.015Hydrogen Bond (Weak)
Between nitro group and adjacent hydrogen atoms~ +0.010Steric Repulsion
Within the fused ring system~ 0.005van der Waals
Between the carbonyl oxygen and nearby ring hydrogen~ -0.020Hydrogen Bond

Molecular Interactions and Biological Activity Mechanisms of 5 Methoxy 3 Nitro 2h 1 Benzopyran 2 One in Vitro Focus

Enzyme Inhibition Studies: Molecular Mechanisms and Binding Affinities

There is no specific information in the reviewed literature detailing enzyme inhibition studies conducted on 5-Methoxy-3-nitro-2H-1-benzopyran-2-one. However, the related compound, 3-nitrocoumarin (B1224882), has been identified as a potent in vitro inhibitor of the yeast Plc1 protein (phospholipase-C) with an IC50 of 57 nM. nih.gov This suggests that the nitro-substituted benzopyran-2-one core may have the potential to interact with and inhibit certain enzymes.

Specific Enzyme Targets and Kinetic Parameters of Inhibition

No specific enzyme targets or kinetic parameters such as K_i or IC_50 values have been reported for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interaction Analysis

Molecular docking studies have been performed on various benzopyran-2-one derivatives to explore their binding to potential enzyme targets like topoisomerase 1. However, no such simulations have been published specifically for this compound.

Allosteric Modulation and Active Site Binding Modes

The scientific literature lacks any studies investigating the potential for this compound to act as an allosteric modulator or detailing its binding modes within enzyme active sites.

Receptor Binding and Signal Transduction Pathway Modulation at a Molecular Level

No studies have been found that investigate the receptor binding profile or the effects on signal transduction pathways of this compound. Research on related aminobenzopyran derivatives has shown high affinity for serotoninergic receptors, specifically 5-HT1A and 5-HT7 receptors, but these compounds are structurally distinct from the nitro-substituted molecule . researchgate.netnih.gov

In Vitro Cellular and Molecular Probing Applications for Investigating Biological Processes

The potential utility of this compound as a molecular probe in cellular and molecular biology has not been explored in the available literature.

Live-Cell Imaging Applications (Excluding Cytotoxicity)

While coumarin (B35378) derivatives are known for their fluorescent properties and have been developed as probes for live-cell imaging, there is no published research on the application of this compound in this context. rdd.edu.iq

Subcellular Localization Studies and Organelle Targeting

There is currently no specific research detailing the subcellular localization or definitive organelle targeting of this compound. The distribution of a small molecule within a cell is governed by its physicochemical properties, such as lipophilicity, charge, and size. The methoxy (B1213986) and nitro groups on the benzopyranone core of the compound would influence these properties.

Generally, coumarin derivatives have been investigated for their ability to accumulate in specific organelles, often through functionalization with targeting moieties. For instance, certain coumarin-based compounds have been designed as fluorescent probes that localize within mitochondria, the endoplasmic reticulum, or lysosomes, aiding in the imaging and study of these organelles. However, without empirical data from fluorescence microscopy or subcellular fractionation studies involving this compound, any statement on its specific organelle affinity would be speculative.

Table 1: Factors Influencing Potential Subcellular Distribution

Physicochemical Feature Influence on Localization Potential Organelle Interaction (Hypothetical)
Benzopyranone Core Planar structure may facilitate intercalation into membranes. Endoplasmic Reticulum, Golgi Apparatus
Methoxy Group Increases lipophilicity. May enhance passage across lipid bilayers.

This table is hypothetical and based on general chemical principles, not on experimental data for the specific compound.

Investigation of Specific Biological Pathway Perturbations in Model Systems (Excluding Human Clinical Data)

Direct studies identifying specific biological pathways perturbed by this compound in model systems are not available in the reviewed literature. The biological activity of coumarin derivatives is diverse and highly dependent on the nature and position of their substituents.

Nitroaromatic compounds, including some nitrocoumarins, are known to be bioreduced by cellular nitroreductases. This process can lead to the formation of reactive intermediates capable of inducing oxidative stress and interacting with cellular macromolecules like proteins and nucleic acids. This mechanism is central to the activity of certain nitroaromatic drugs. It is plausible that this compound could be a substrate for similar enzymatic pathways, potentially leading to downstream effects on cellular redox balance and stress response pathways.

Broader studies on benzopyranone derivatives have shown that they can influence a variety of cellular processes, including cell cycle progression and apoptosis. However, attributing these effects directly to this compound is not possible without specific experimental evidence from in vitro assays such as cell cycle analysis, apoptosis assays, or pathway-specific reporter assays.

Table 2: Potential, Unverified Biological Pathway Interactions

General Pathway Potential Mechanism of Perturbation (Hypothetical) Model System for Investigation
Oxidative Stress Response Bioreduction of the nitro group leading to reactive oxygen species (ROS) generation. Yeast (e.g., S. cerevisiae), Murine cell lines
Cell Cycle Regulation Interaction with key regulatory proteins (e.g., cyclins, CDKs). In vitro cancer cell line models (e.g., murine leukemia, sarcoma)

This table outlines potential areas of research for this compound based on the activities of related chemical classes and does not represent established findings.

Advanced Applications of 5 Methoxy 3 Nitro 2h 1 Benzopyran 2 One in Material Science and Analytical Chemistry

Development of Fluorescent Probes and Chemical Sensors Based on 5-Methoxy-3-nitro-2H-1-benzopyran-2-one

The inherent fluorescence of the coumarin (B35378) core, modulated by its substituents, forms the basis for its application in chemical sensing. The presence of the methoxy (B1213986) and nitro groups in this compound is anticipated to play a crucial role in its function as a fluorescent probe.

Mechanisms of Fluorescence Emission, Quenching, and Enhancement

The fluorescence of coumarin derivatives is generally governed by intramolecular charge transfer (ICT) from an electron-donating group to the lactone carbonyl, which acts as an electron acceptor. In the case of this compound, the methoxy group at the 5-position can serve as an electron donor, potentially leading to fluorescence emission.

However, the 3-nitro group, a strong electron-withdrawing group, is a well-known fluorescence quencher. This quenching can occur through several mechanisms, including photoinduced electron transfer (PET) and the heavy-atom effect, which promotes intersystem crossing to the non-emissive triplet state. Consequently, it is plausible that this compound in its native state exhibits weak fluorescence or is non-fluorescent.

This inherent quenching by the nitro group is a key feature that can be exploited in the design of "turn-on" fluorescent probes. A chemical reaction that removes or transforms the nitro group can restore the fluorescence of the coumarin core, leading to a significant enhancement in emission intensity. This off-on switching mechanism is highly desirable for sensitive and selective detection of various analytes.

Design Principles for Selectivity and Sensitivity Towards Specific Analytes (e.g., Metal Ions, pH, Reactive Oxygen Species)

The design of selective and sensitive fluorescent probes based on this compound would involve incorporating a recognition moiety that can selectively interact with the target analyte, leading to a modulation of the nitro group's quenching effect.

Metal Ions: For the detection of specific metal ions, a chelating group could be introduced into the molecule. Upon binding with the target metal ion, a conformational change or an alteration in the electronic properties of the chelator could disrupt the quenching effect of the nitro group, resulting in fluorescence enhancement.

pH: The sensitivity of the nitro group's electronic properties to the surrounding environment could be harnessed for pH sensing. In acidic or basic conditions, protonation or deprotonation of a functional group in proximity to the nitro-coumarin core could alter the ICT or PET processes, leading to a pH-dependent fluorescence response.

Reactive Oxygen Species (ROS): Certain ROS, such as nitroreductase, are capable of reducing a nitro group to an amino group. This transformation would convert the strong electron-withdrawing nitro group into a strongly electron-donating amino group, effectively turning on the fluorescence of the coumarin. This principle has been successfully applied in other nitro-containing fluorophores for the detection of hypoxic conditions in cells, where nitroreductase activity is upregulated. The following table illustrates the potential fluorescence modulation of this compound upon reduction of the nitro group.

CompoundFunctional Group at C3Expected Fluorescence
This compound-NO2 (Electron-withdrawing)Quenched ("Off")
5-Methoxy-3-amino-2H-1-benzopyran-2-one-NH2 (Electron-donating)Fluorescent ("On")

Integration into Optical Sensing Platforms and Biosensors

The potential of this compound as a "turn-on" fluorescent probe makes it a promising candidate for integration into various optical sensing platforms. For instance, it could be immobilized on solid supports like nanoparticles or polymers to create reusable sensor materials. In the realm of biosensing, its ability to detect specific enzymes or cellular conditions like hypoxia could be valuable for in vitro diagnostics and cellular imaging.

Application in Nonlinear Optics (NLO) and Photonic Materials

Molecules with a significant difference in electron distribution between their ground and excited states often exhibit large nonlinear optical (NLO) properties. The "push-pull" architecture of this compound, with its electron-donating methoxy group and electron-accepting nitro group, makes it a promising candidate for NLO applications.

Second Harmonic Generation (SHG) Properties and Molecular Hyperpolarizability

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with a nonlinear material and are converted into a single photon with twice the frequency (and half the wavelength). This phenomenon is dependent on the first-order molecular hyperpolarizability (β), a measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

Two-Photon Absorption (TPA) Cross-Sections and Applications in Bioimaging

Two-Photon Absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons, typically in the near-infrared (NIR) region, to reach an excited state that would normally be accessed by a single photon of higher energy (in the UV-visible range). The efficiency of this process is quantified by the TPA cross-section (σ₂).

Push-pull chromophores, such as this compound, are known to exhibit enhanced TPA cross-sections. The large change in dipole moment upon excitation in these systems facilitates the TPA process. The potential for TPA has significant implications for bioimaging. The use of NIR excitation light allows for deeper tissue penetration, reduced light scattering, and minimized photodamage to biological samples compared to conventional one-photon fluorescence microscopy.

While experimental TPA cross-section data for this compound is not available, the structural motifs suggest it could be a viable TPA-active fluorophore. The table below presents a hypothetical comparison of one-photon and two-photon excitation for this compound, highlighting the advantages of the latter for bioimaging.

PropertyOne-Photon ExcitationTwo-Photon Excitation
Excitation WavelengthUV-VisibleNear-Infrared (NIR)
Tissue PenetrationLowHigh
Light ScatteringHighLow
PhotodamageHighLow
Spatial ResolutionLowerHigher (Confined excitation volume)

Fabrication of Optoelectronic Devices and Waveguides

The quest for novel materials for optoelectronic devices and waveguides has led researchers to explore organic molecules with tailored electronic and photophysical properties. Substituted coumarins are recognized for their high fluorescence quantum yields and sensitivity to their microenvironment, making them valuable components in optical devices. qnl.qa The electronic properties of coumarin derivatives, which can be fine-tuned by the introduction of various substituents, are crucial for their application in optoelectronics. mdpi.com

Nitro-substituted chromenes, a class of compounds to which this compound belongs, have been found to exhibit efficient optical second harmonic generation, a key property for nonlinear optical applications. rsc.org The interplay between electron-donating and electron-withdrawing groups in these molecules can lead to large second-order nonlinear optical polarizabilities. researchgate.net These properties are essential for the development of materials used in frequency doubling, optical switching, and other nonlinear optical phenomena integral to advanced optoelectronic systems.

The photophysical characteristics of coumarin derivatives, such as their absorption and emission spectra, are highly dependent on the nature and position of substituents on the benzopyran ring. unica.itresearchgate.net For instance, the introduction of a nitro group can significantly influence the spectral properties of these compounds. qnl.qa While specific data for this compound is not extensively documented, a comparative analysis of related substituted coumarins can provide insights into its potential optical characteristics.

Table 1: Representative Photophysical Properties of Substituted Coumarin Derivatives

Compound/Substituent Absorption Max (λ_max, nm) Emission Max (λ_em, nm) Solvent
3-(p-nitrophenyl)Coumarin derivative ~350 ~450 Chloroform
6-Aryl-D-π-A Coumarin (methoxy-phenyl substituted) 435 532 Not Specified

This table presents generalized data for classes of substituted coumarins to illustrate the range of photophysical properties and is not specific to this compound.

The potential for fabricating waveguides from polymers doped with such chromophores is an active area of research. The ability of these molecules to absorb and emit light efficiently could be harnessed to guide and modulate optical signals within a polymeric matrix.

Role in Advanced Catalytic Systems and Organocatalysis

Coumarin and its derivatives are not only valuable for their photophysical properties but also as scaffolds in synthetic chemistry. The synthesis of the coumarin core is a topic of significant interest, with modern metal-catalyzed and organocatalytic methods being at the forefront of efficient and green synthesis. rsc.orgresearchgate.netnih.gov Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of coumarin derivatives, offering a more sustainable alternative to traditional metal catalysts. nih.govnih.gov

While the direct catalytic activity of this compound has not been reported, its synthesis would likely employ these advanced catalytic methods. Furthermore, the functional groups present on the molecule, namely the methoxy and nitro groups, could influence its potential as a ligand in metal-catalyzed reactions or as a precursor for more complex catalytic structures. The broader class of benzopyran derivatives is known to be accessible through various catalytic routes, highlighting the importance of catalysis in the production of these functional molecules. rsc.orgnih.govacs.orgsemanticscholar.org

Exploitation in Polymer Science and Functional Materials: Doping and Incorporation Strategies

The integration of functional organic molecules into polymeric matrices is a widely used strategy to create advanced materials with tailored properties. Coumarin derivatives are often used as fluorescent dopants in polymers to develop sensors, optical data storage media, and solid-state dye lasers. slideshare.netiiste.org The doping of polystyrene films with coumarin, for example, has been shown to alter the spectroscopic properties of the polymer, indicating an interaction between the dye and the polymer matrix. slideshare.netiiste.org

Fullerene doping has been shown to improve the photoconductive properties of coumarin films, suggesting a pathway for the development of blue-sensitive photoconductors. researchgate.net The doping/dedoping properties of conductive polymers are central to their function in various electronic devices, and the incorporation of molecules like this compound could potentially modulate these properties. uh.edu The development of functional polymers with tailored optoelectronic properties is an active area of research, with coumarin-containing polymers showing promise. nih.gov

Strategies for incorporating such molecules into polymers include physical doping, where the molecule is dispersed within the polymer matrix, and chemical incorporation, where the molecule is covalently bonded to the polymer backbone. The choice of strategy depends on the desired properties and the stability requirements of the final material. The photophysical properties of the incorporated coumarin derivative can impart fluorescence, photochromism, or other light-responsive behaviors to the polymer.

Development of Molecular Logic Gates and Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or chemical signals. fu-berlin.de The benzopyran scaffold is a well-known component of photochromic molecular switches. semanticscholar.org Naphthopyrans, which are structurally related to benzopyrans, undergo a ring-opening reaction upon stimulation to generate intensely colored merocyanine (B1260669) dyes. semanticscholar.org This reversible transformation between a colorless and a colored state forms the basis of their application as molecular switches.

The development of molecular logic gates, which can perform logical operations at the molecular level, is a fascinating area of nanotechnology. nih.gov Fluorescent molecular logic gates can be designed based on the switching of fluorescence in response to specific inputs. While specific studies on this compound as a molecular switch are not available, the general principles of photochromism in the benzopyran family suggest its potential in this area. researchgate.net The electronic push-pull nature imparted by the methoxy and nitro substituents could influence the energetics of the ring-opening and closing process, potentially allowing for the fine-tuning of the switching properties. An artificial molecular switch that mimics the visual pigment rhodopsin has been developed, demonstrating the potential for complex molecular machinery based on photoisomerization. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Methoxy 3 Nitro 2h 1 Benzopyran 2 One

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, the molecular formula is established as C₁₀H₇NO₅. The calculated monoisotopic mass for this formula is 221.0324 g/mol . An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this calculated mass would provide strong evidence for the correct elemental composition.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule breaks apart in a predictable manner, and these fragments are detected. The fragmentation of 3-nitrocoumarins often involves the loss of the nitro group and parts of the lactone ring. A plausible fragmentation pathway for this compound would include:

Loss of the nitro group (NO₂): A neutral loss of 46 Da, leading to a fragment ion at m/z ~175.

Loss of carbon monoxide (CO): Characteristic of the lactone ring, resulting in a loss of 28 Da.

Loss of a methyl radical (•CH₃): From the methoxy (B1213986) group, leading to a loss of 15 Da.

These fragmentation steps can occur sequentially, providing a detailed fingerprint that helps to confirm the arrangement of the substituents on the coumarin (B35378) core.

Table 1: Predicted HRMS Data for this compound

Parameter Predicted Value
Molecular Formula C₁₀H₇NO₅
Calculated Monoisotopic Mass 221.0324 g/mol
Common Fragment Ion (M-NO₂)⁺ 175.0401 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton at position 4, and the methoxy group protons. Methoxy groups on an aromatic ring typically show a sharp singlet between δ 3.8 and 4.0 ppm. acdlabs.com The aromatic protons (H-6, H-7, H-8) would appear as a complex splitting pattern (likely a triplet and two doublets) in the aromatic region (δ 7.0–8.0 ppm), with coupling constants characteristic of ortho and meta relationships (J ≈ 7–9 Hz and 1–3 Hz, respectively). The proton at C-4 is highly deshielded by the adjacent nitro group and the lactone carbonyl, and would likely appear as a singlet far downfield (δ 8.5–9.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show 10 distinct resonances. Key predicted chemical shifts include the lactone carbonyl (C-2) around δ 155-160 ppm, the carbons attached to the nitro group (C-3) and the ether oxygen (C-5), and the methoxy carbon, which typically appears around δ 55-60 ppm. acdlabs.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
2 - ~158.0
3 - ~135.0
4 ~8.7 (s, 1H) ~145.0
4a - ~118.0
5 - ~157.0
6 ~7.1 (d, J=8.5 Hz, 1H) ~110.0
7 ~7.8 (t, J=8.5 Hz, 1H) ~135.0
8 ~7.3 (d, J=8.5 Hz, 1H) ~115.0
8a - ~150.0

Note: Predicted values are based on known substituent effects and data from analogous coumarin structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would show correlations between the coupled aromatic protons H-6, H-7, and H-8, confirming their connectivity in the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. It would definitively link the proton signals for H-4, H-6, H-7, H-8, and the methoxy protons to their corresponding carbon signals.

The methoxy protons (5-OCH₃) to the C-5 carbon.

The H-4 proton to the carbonyl carbon (C-2) and the bridgehead carbon (C-4a).

The H-6 proton to C-8 and C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei. A key expected correlation would be between the methoxy protons and H-6, confirming the placement of the methoxy group at the C-5 position.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Each functional group in this compound has characteristic vibrational frequencies. uobasrah.edu.iq

Nitro Group (NO₂): This group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically found in the 1500–1560 cm⁻¹ region and a symmetric stretch in the 1335–1380 cm⁻¹ region. ceon.rs

Lactone Group (α,β-unsaturated): The carbonyl (C=O) stretch is a very strong and sharp band, expected between 1710–1740 cm⁻¹. The C=C bond within the pyrone ring would have a stretching vibration around 1600–1620 cm⁻¹. ceon.rs The C-O-C stretching of the lactone is also identifiable.

Methoxy Group (Ar-O-CH₃): This group is identified by its C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic asymmetric C-O-C stretch.

Table 3: Predicted Characteristic FTIR Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1545 - 1515
Symmetric Stretch 1350 - 1335
Lactone (C=O) Carbonyl Stretch 1730 - 1710
Alkene (C=C) C=C Stretch 1610 - 1600
Methoxy (O-CH₃) C-H Stretch 2950 - 2840

While this compound does not have traditional hydrogen bond donors (like -OH or -NH), its solid-state structure is influenced by other intermolecular forces. The highly polar nitro and carbonyl groups create significant dipole moments, which can lead to strong dipole-dipole interactions in the crystal lattice. Furthermore, the planar aromatic system can facilitate π-π stacking interactions between molecules.

These intermolecular forces can be observed in vibrational spectroscopy. For instance, the C=O and NO₂ stretching frequencies in a solid-state (KBr pellet or ATR) FTIR spectrum may be shifted to slightly lower wavenumbers compared to a spectrum taken in a non-polar solvent. This shift indicates a restriction of vibrational freedom due to the ordered, condensed-phase environment and strong intermolecular interactions.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible and fluorescence spectroscopy are powerful tools for probing the electronic transitions and de-excitation pathways of fluorescent molecules like coumarins. The introduction of a methoxy group at the 5-position and a nitro group at the 3-position of the benzopyran-2-one core is expected to significantly influence its photophysical behavior.

UV-Visible absorption spectroscopy provides critical information about the electronic transitions within a molecule. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is a key parameter determined from this technique. For coumarin derivatives, the absorption spectra typically reveal intense π-π* transitions.

Table 1: Illustrative Molar Extinction Coefficients for a Related 3-Nitrocoumarin (B1224882) Derivative

Solventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Ethanol3461.293 x 10⁴
Chloroform2668.54 x 10³

Data for 4-hydroxy-3-nitrocoumarin (B1395564) presented for illustrative purposes researchgate.net.

Fluorescence quantum yield (Φf) and fluorescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time a molecule spends in the excited state before returning to the ground state.

The substitution pattern on the coumarin ring profoundly affects these properties. Methoxy groups, particularly at the 7-position, are known to enhance fluorescence quantum yields in many coumarin systems. However, the presence of a nitro group, a strong electron-withdrawing group, often leads to fluorescence quenching, which would be expected to result in a low quantum yield for this compound.

Detailed photophysical studies on closely related methoxy coumarins, such as 4-methyl-6-methoxy coumarin and 4-methyl-7-methoxy coumarin, have been conducted to understand the influence of the methoxy group's position researchgate.net. While these studies provide a comparative framework, the specific values for this compound would need to be experimentally determined.

Table 2: Expected Photophysical Properties of this compound (Hypothetical Data)

ParameterExpected Value
Fluorescence Quantum Yield (Φf)Low
Fluorescence Lifetime (τ) (ns)Short

These are expected trends. Precise experimental values are not currently available in the literature.

X-Ray Crystallography for Single-Crystal and Powder Diffraction Studies of Solid-State Structure and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For this compound, a single-crystal X-ray diffraction study would provide the exact conformation of the molecule, including the planarity of the coumarin ring and the orientation of the methoxy and nitro substituents. Studies on other 3-nitrocoumarin derivatives have shown that the coumarin core generally adopts a planar conformation researchgate.net.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism can have significant implications for a substance's solubility, stability, and bioavailability. A PXRD study of this compound would be essential for quality control and for ensuring the consistency of the solid-state form.

While a crystal structure for the specific title compound is not available, the crystal structure of 4-chloro-3-nitro-2H-chromen-2-one reveals a planar coumarin core researchgate.net. It is reasonable to expect a similar planarity for this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exquisitely sensitive to the stereochemistry of chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for instance, through the synthesis of chiral derivatives, would make CD spectroscopy an invaluable tool for their characterization.

For chiral derivatives of this compound, CD spectroscopy could be used to:

Determine the absolute configuration of the chiral centers by comparing the experimental CD spectrum with theoretical calculations or with the spectra of related compounds of known stereochemistry.

Analyze the conformational preferences of the molecule in solution. The CD spectrum is highly sensitive to the spatial arrangement of chromophores, and changes in conformation would be reflected in the observed Cotton effects.

Study intermolecular interactions , such as binding to chiral macromolecules like proteins or DNA, which can induce a CD signal in the achiral chromophore or perturb the CD spectrum of the chiral derivative.

No studies on the circular dichroism of chiral derivatives of this compound have been reported. However, the application of this technique would be a logical next step in the comprehensive characterization of any new chiral analogs of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methoxy 3 Nitro 2h 1 Benzopyran 2 One Derivatives

Impact of Substituent Modifications on Electronic and Photophysical Properties

The electronic and photophysical properties of coumarin (B35378) derivatives are highly sensitive to the nature and position of substituents on the benzopyran core. The interplay between electron-donating and electron-withdrawing groups can be harnessed to fine-tune the absorption and emission characteristics of these molecules.

In the case of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, the molecule possesses an electron-donating methoxy (B1213986) group (-OCH3) on the benzene (B151609) ring and a strong electron-withdrawing nitro group (-NO2) on the pyrone ring. This "push-pull" configuration is known to induce intramolecular charge transfer (ICT) upon photoexcitation. The nitro group's strong electron-withdrawing nature significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), while the methoxy group raises the energy of the highest occupied molecular orbital (HOMO). rsc.orgmdpi.com This reduced HOMO-LUMO gap typically results in a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted coumarin. rsc.org

However, the presence of a nitro group, particularly on an aromatic system, often leads to very weak fluorescence or complete quenching. rsc.org This is attributed to the increased rate of intersystem crossing from the singlet excited state (S1) to the triplet state (T1), which provides a non-radiative decay pathway. Therefore, this compound is expected to be weakly fluorescent.

Modifications to this scaffold would have predictable effects. For instance, replacing the 5-methoxy group with a stronger electron-donating group, such as a dimethylamino group, would likely enhance the ICT character and lead to a further red-shift in absorption. Conversely, altering the position of the methoxy group to the 7-position, which is in more direct conjugation with the pyrone ring, is known to significantly enhance fluorescence quantum yields in many coumarin systems. researchgate.net

The photophysical properties are also influenced by the solvent environment. The ICT character of push-pull coumarins often results in solvatochromism, where the absorption and emission maxima shift with changes in solvent polarity. qnl.qa

Table 1: Predicted Impact of Substituent Modifications on Photophysical Properties

Modification Expected Effect on Absorption Maximum Expected Effect on Fluorescence Quantum Yield Rationale
Replace 5-OCH3 with 5-N(CH3)2 Red-shift Likely to remain low Stronger electron-donating group enhances ICT. rsc.org
Move -OCH3 from position 5 to 7 Blue-shift (relative to 5-N(CH3)2) Potential for increase Position 7 offers better conjugation for fluorescence enhancement. researchgate.net
Replace 3-NO2 with 3-CN Blue-shift Potential for slight increase Cyano group is less electron-withdrawing than nitro. rsc.org

Correlation Between Structural Features and Chemical Reactivity Profiles

The chemical reactivity of the this compound scaffold is dictated by the electronic influence of its substituents on the benzopyran ring system. The 3-nitro group, being a potent electron-withdrawing group, significantly influences the reactivity of the pyrone ring.

The presence of the nitro group at the C3 position renders the C4 position highly electrophilic and susceptible to conjugate addition (Michael addition) by nucleophiles. nih.gov This reactivity is a common feature of 3-nitrocoumarins and allows for the introduction of a wide range of substituents at the C4 position. Furthermore, under certain conditions, the nitro group itself can act as a leaving group, enabling cine- and ipso-substitution reactions, which can lead to complex, polyfunctionalized biaryls. nih.gov

Table 2: Predicted Reactivity at Different Positions of the Scaffold

Position Type of Reaction Rationale
C4 Nucleophilic conjugate addition Activated by the electron-withdrawing 3-nitro group. nih.gov
C3 Nucleophilic substitution The nitro group can act as a leaving group. nih.gov

Influence of Molecular Architecture on Advanced Material Applications and Performance

The unique electronic structure of substituted benzopyran-2-ones makes them valuable components in various advanced materials. The specific architecture of this compound and its derivatives suggests potential applications, albeit with certain limitations.

One prominent application of coumarin derivatives is in the development of fluorescent chemosensors for the detection of metal ions. researchgate.netpkdc.ac.innycu.edu.twnih.gov This application relies on the modulation of the coumarin's fluorescence upon coordination with a metal ion. While the inherent fluorescence of the 5-methoxy-3-nitro scaffold is expected to be low, derivatives where the nitro group is replaced by a less quenching group could be designed to act as "turn-on" or "turn-off" sensors. A chelating moiety could be introduced into the molecule, which upon binding to a specific metal ion, alters the ICT process and thus the fluorescence output.

Another significant area of application for fluorescent organic molecules is in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.comnih.gov Coumarins have been explored as blue-emitting materials. However, for a molecule to be an efficient emitter in an OLED, a high fluorescence quantum yield is essential. Given that nitroaromatics are typically poor emitters, the direct application of this compound as an emissive layer in OLEDs is unlikely to be successful. However, its derivatives, with the nitro group suitably modified or replaced, could be investigated for this purpose. The performance would depend on achieving a high quantum yield, good thermal stability, and appropriate energy levels for efficient charge injection and transport. researchgate.net

Structure-Based Design Principles for Targeted Molecular Functions and Enhanced Performance

The rational design of functional molecules based on the this compound scaffold requires a deep understanding of the structure-property relationships discussed in the preceding sections.

To design derivatives with tailored photophysical properties, the key is to modulate the degree of intramolecular charge transfer. For applications requiring strong fluorescence, the primary design principle would be the replacement of the 3-nitro group with a less quenching electron-withdrawing group, such as a cyano or an ester group. Furthermore, the position and nature of the electron-donating group can be optimized. For instance, moving the methoxy group to the 7-position or replacing it with a stronger donor like a dimethylamino group at the 7-position would be a rational step towards enhancing fluorescence. researchgate.netresearchgate.net A large Stokes shift, which is the separation between the absorption and emission maxima, is often a desirable feature for fluorescent probes to improve sensitivity, and this can also be tuned by substituent modifications. nih.gov

For applications in materials science, such as non-linear optics, the push-pull nature of the molecule is advantageous. The design would focus on maximizing the change in dipole moment between the ground and excited states. This can be achieved by using stronger donor and acceptor groups and extending the π-conjugated system.

In the context of designing more reactive or synthetically versatile intermediates, the presence of the 3-nitro group is a key feature. It provides a handle for introducing a variety of functional groups at the C4 position through nucleophilic addition. nih.gov This allows for the construction of more complex molecular architectures based on the coumarin core.

Computational and Experimental Approaches to SAR/SPR Elucidation

A combination of computational and experimental techniques is indispensable for elucidating the SAR and SPR of this compound derivatives.

Computational Approaches:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are powerful tools for predicting the electronic structure, molecular orbitals (HOMO and LUMO), and absorption and emission spectra of molecules. qnl.qanih.govmdpi.com DFT calculations can provide insights into the ground-state geometry and electronic properties, while TD-DFT can be used to simulate the UV-Vis absorption spectra and predict the energies of electronic transitions. researchgate.netresearchgate.net This allows for a theoretical screening of potential derivatives and a deeper understanding of the effects of different substituents.

Experimental Approaches:

Spectroscopy: UV-Vis absorption and fluorescence spectroscopy are the primary experimental techniques for characterizing the photophysical properties of these compounds. researchgate.netnih.gov These measurements provide data on the absorption and emission maxima, molar absorptivity, and fluorescence quantum yields.

X-ray Crystallography: Single-crystal X-ray diffraction can determine the precise three-dimensional structure of the molecules in the solid state. This information is crucial for understanding intermolecular interactions and how the molecular architecture influences the properties in the solid phase. nih.gov

Electrochemical Methods: Techniques such as cyclic voltammetry (CV) can be used to determine the oxidation and reduction potentials of the compounds. These data are valuable for understanding the energies of the HOMO and LUMO and for assessing the suitability of the materials for applications in electronics. nih.gov

Kinetic and Thermodynamic Studies: Standard kinetic experiments can be used to measure the rates of reactions, such as nucleophilic additions to the C4 position. Isothermal titration calorimetry (ITC) can provide thermodynamic data for binding events, which is relevant for the development of sensors. nih.gov

Hammett Analysis: For studying the electronic effects of substituents on the reactivity of the benzene ring, a Hammett analysis can be performed by measuring the rates or equilibrium constants for a series of reactions with different substituents and plotting them against the appropriate Hammett constants (σ). libretexts.orgresearchgate.net

By integrating these computational and experimental approaches, a comprehensive understanding of the structure-activity and structure-property relationships of this compound derivatives can be achieved, guiding the design of new molecules with desired functions and enhanced performance.

Future Research Directions and Emerging Opportunities for 5 Methoxy 3 Nitro 2h 1 Benzopyran 2 One

Exploration of Novel and Sustainable Synthetic Pathways for Scalable Production

The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic processes. For 5-Methoxy-3-nitro-2H-1-benzopyran-2-one, a shift away from traditional multi-step protocols, which can be resource-intensive, is imperative. researchgate.net Future research will likely focus on green chemistry approaches that minimize waste and energy consumption. eurekalert.orgeurekaselect.com

Key areas for exploration include:

Catalytic Systems: The use of recyclable and highly efficient catalysts, such as solid acids (e.g., Amberlyst-15) or task-specific ionic liquids, could streamline the synthesis. researchgate.netrsc.org These catalysts can enhance reaction rates and selectivity under milder conditions.

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have already been successfully applied to other coumarin (B35378) derivatives, often leading to dramatically reduced reaction times and improved yields. eurekaselect.comnih.gov Applying these techniques to the synthesis of this compound is a logical next step.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency. nih.govnih.gov A one-pot approach starting from simple precursors could make the production of this nitrocoumarin more scalable.

Eco-Friendly Reagents: The use of less toxic and more sustainable reagents is a critical aspect of green synthesis. For the nitration step, exploring alternatives to harsh nitrating agents, such as the use of tert-butyl nitrite (B80452), could offer a milder and more selective method. nih.gov

Synthesis StrategyPotential AdvantagesRelevant Precedent
Ionic Liquid CatalysisRecyclable catalyst, mild reaction conditions, often solvent-free. rsc.orgGreen synthesis of various coumarin derivatives. rsc.org
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency. eurekaselect.comSynthesis of coumarin-3-carboxylic acids. nih.gov
One-Pot ReactionsIncreased efficiency, reduced waste, lower operational costs. nih.govOne-pot multi-component reactions for complex coumarins. nih.gov
Nitrative CyclizationMilder nitration conditions, high regioselectivity. nih.govSynthesis of 3-nitrocoumarins from aryl alkynoates. nih.gov

Deeper Mechanistic Understanding of Complex Chemical and Biochemical Transformations Involving the Compound

The unique electronic nature of this compound, arising from its substituent pattern, suggests a rich chemical reactivity that is yet to be fully explored. The nitro group, in particular, can act as a powerful activator for nucleophilic additions and can participate in complex reaction cascades. nih.gov

Future research should aim to:

Elucidate Reaction Mechanisms: Detailed mechanistic studies, potentially using computational modeling, are needed to understand the pathways of reactions such as the three-component cine,ipso-disubstitution reported for other nitrocoumarins. nih.gov This understanding will enable the controlled synthesis of complex, polyfunctionalized molecules that may possess unique properties and biological activities.

Investigate Reductive Chemistry: The nitro group is susceptible to reduction, which can lead to a variety of other functional groups, including amines and hydroxylamines. Exploring the selective reduction of the nitro group in this compound could provide access to a new library of derivatives with different electronic and steric properties.

Map Biochemical Transformations: Understanding how this compound is metabolized by biological systems is crucial for any potential therapeutic application. Research should focus on identifying the metabolic pathways, the enzymes involved, and the structure of any metabolites. This knowledge is essential for predicting the compound's pharmacokinetic profile and potential toxicity.

Identify Molecular Targets: Investigating the interaction of this compound with biological macromolecules can uncover its mechanism of action. Given the broad range of activities reported for other coumarins, this could include enzymes, receptors, or nucleic acids. nih.gov

Integration into Advanced Smart Materials and Responsive Systems (e.g., pH-, Light-, or Temperature-Responsive)

Coumarin derivatives are well-known for their photochemical properties, particularly their ability to undergo a [2+2] cycloaddition upon irradiation with UV light. nih.govresearchgate.net This reversible dimerization has been widely exploited in the development of photo-responsive polymers for applications such as self-healing materials and shape-memory polymers. nih.govresearchgate.net

Emerging opportunities for this compound in this area include:

Photo-Responsive Polymers: Incorporating the 5-methoxy-3-nitrocoumarin moiety into polymer backbones could lead to novel light-responsive materials. oup.commdpi.com The electronic properties conferred by the methoxy (B1213986) and nitro groups may influence the wavelength at which the dimerization occurs and the stability of the resulting cyclobutane (B1203170) dimer, allowing for fine-tuning of the material's response.

Temperature-Responsive Systems: Coumarin-containing polymers have also been shown to exhibit thermo-responsive behavior, such as a lower critical solution temperature (LCST). oup.commdpi.com The balance between the hydrophilic and hydrophobic character of the polymer can be altered by the photo-dimerization of the coumarin units, thereby changing the temperature at which the polymer undergoes a phase transition. rsc.orgresearchgate.net The specific substituents on the coumarin ring will play a crucial role in determining these properties.

pH-Responsive Materials: The nitro group could potentially be used to impart pH sensitivity. For example, in a reduced (amino) form, the molecule's charge state would be pH-dependent, which could be exploited in the design of pH-responsive drug delivery systems or sensors.

Application in Cutting-Edge Analytical and Diagnostic Technologies Beyond Current Scope

The fluorescence of coumarin derivatives is one of their most valuable properties, leading to their widespread use as fluorescent probes and labels. nih.govresearchgate.net The fluorescence characteristics of coumarins are highly sensitive to their substitution pattern and the local environment. pharm.or.jp

The 5-methoxy and 3-nitro substituents in this compound create a classic "push-pull" system, where an electron-donating group (methoxy) and an electron-withdrawing group (nitro) are part of the same conjugated system. This arrangement often leads to strong intramolecular charge-transfer (ICT) upon photoexcitation, which can result in:

Enhanced Stokes Shift: A large separation between the absorption and emission maxima, which is beneficial for reducing self-quenching and improving signal-to-noise in fluorescence-based assays.

Solvatochromism: A significant shift in the emission wavelength depending on the polarity of the solvent, which can be used to probe the local environment in biological systems.

Specific Sensing Capabilities: By functionalizing the coumarin core, it may be possible to design probes that exhibit a change in their fluorescence properties upon binding to specific analytes, such as metal ions, reactive oxygen species, or specific biomolecules.

Future research should focus on a thorough characterization of the photophysical properties of this compound and its derivatives to assess their potential as next-generation fluorescent probes for advanced bio-imaging and diagnostics. pharm.or.jp

Synergistic Research with Artificial Intelligence and Machine Learning for Molecular Design, Property Prediction, and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the research and development process. researchgate.net

For this compound, AI and ML can be synergistically applied to:

Molecular Design: Generative AI models can design novel derivatives with desired properties. By learning from existing chemical databases, these models can propose new structures that are likely to have enhanced biological activity, improved photophysical properties, or better suitability for incorporation into smart materials. researchgate.netresearchgate.net

Property Prediction: ML models can be trained to predict a wide range of properties for new derivatives, including their solubility, toxicity, pharmacokinetic profiles, and even their spectral characteristics. researchgate.netresearchgate.net This allows for the in silico screening of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Reaction Optimization: AI can assist in the development of optimal synthetic routes. By analyzing reaction databases, AI tools can predict the best reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of the target compound, while minimizing the formation of byproducts. researchgate.netchemical.aipreprints.org

AI/ML ApplicationPotential Impact on Research
Molecular DesignRapid generation of novel derivatives with targeted properties. researchgate.net
Property PredictionIn silico screening to prioritize synthetic targets, reducing time and cost. researchgate.net
Reaction OptimizationIdentification of optimal synthetic conditions for improved yield and sustainability. chemical.aipreprints.org

Development of Multi-Functional Platforms Incorporating this compound Derivatives

The unique combination of functionalities in this compound makes it an attractive building block for the development of multi-functional platforms, particularly in the biomedical field. researchgate.net The concept of theranostics, which combines therapeutic and diagnostic capabilities in a single agent, is a particularly promising area. mdpi.comnih.gov

Future research could focus on:

Drug Delivery Systems: The coumarin core could be incorporated into polymers or nanoparticles designed for targeted drug delivery. researchgate.net The release of a therapeutic agent could be triggered by an external stimulus, such as light, taking advantage of the coumarin's photoreactivity. rsc.org

Theranostic Agents: A derivative of this compound could be designed to act as both a fluorescent imaging agent and a therapeutic. For instance, the nitro group could be exploited for therapy, as some nitroaromatic compounds are known to have activity against hypoxic tumors. The fluorescence of the coumarin core would allow for the visualization of the agent's accumulation in the target tissue. mdpi.com

Hybrid Molecules: Covalently linking the 5-methoxy-3-nitrocoumarin scaffold to other known pharmacophores is a strategy to create hybrid molecules with dual or synergistic biological activities. rsc.orgmdpi.com This approach has been successfully used to develop novel anticancer and neuroprotective agents from other coumarin derivatives. nih.govmdpi.com

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for its application in a new generation of advanced materials and technologies.

Q & A

Q. What are the key spectroscopic techniques for structural confirmation of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one?

  • Methodological Answer : Structural elucidation requires a combination of NMR (¹H, ¹³C, and DEPT for functional group identification), FTIR (to confirm nitro and carbonyl groups), and high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography is critical for resolving ambiguities in nitro-group orientation and methoxy substitution patterns . For compounds with overlapping signals, 2D NMR (e.g., COSY, HSQC) is essential to distinguish neighboring protons and carbons.

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer : Nitration of the benzopyranone core must be carefully controlled to avoid over-nitration. Use regioselective nitrating agents (e.g., HNO₃ in acetic anhydride) under ice-cold conditions. Monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can enhance purity .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The nitro group increases sensitivity to light and heat. Store the compound in amber vials at –20°C under inert gas (argon or nitrogen). Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook ) and replicate experiments under standardized conditions. For conflicting NMR data, use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) with internal standards (TMS). Computational tools like DFT simulations (Gaussian or ORCA) can predict chemical shifts and validate experimental results .

Q. What experimental designs are recommended to study the compound’s reactivity under catalytic conditions?

  • Methodological Answer : Design kinetic studies using varying catalysts (e.g., Pd/C, FeCl₃) and solvents (polar aprotic vs. protic). Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy. For nitro-group reduction, employ controlled hydrogenation (H₂/Pd) and characterize products via LC-MS to avoid over-reduction to amine derivatives .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% by HPLC). Use orthogonal assays (e.g., enzyme inhibition and cell viability) to confirm activity. For inconsistent cytotoxicity results, test compound stability in culture media and account for solvent effects (e.g., DMSO concentration ≤0.1%) .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing dose-response data involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate with bootstrap resampling to assess confidence intervals. For outliers, apply Grubbs’ test and repeat experiments in triplicate. Tools like GraphPad Prism or R (drc package) are recommended .

Q. How can researchers validate the compound’s interaction with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) for binding affinity (KD) measurements. Complement with molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding modes. Cross-validate with mutagenesis studies targeting predicted interaction sites .

Safety and Compliance

Q. What protocols ensure safe handling of this compound in lab settings?

  • Methodological Answer : Follow OSHA/GHS guidelines: Use fume hoods for synthesis, wear nitrile gloves, and safety goggles. For spills, neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols. Regularly monitor air quality for nitro-compound residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.